2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide
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Overview
Description
2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyano group, a diethylamino phenyl group, and a thiolan ring with a dioxo substitution. This compound is of interest due to its potential use in dye-sensitized solar cells (DSSC) and other optoelectronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)benzaldehyde with malononitrile to form an intermediate, which is then reacted with a thiolane derivative under specific conditions to yield the final product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid: This compound shares a similar core structure but differs in the substituents attached to the phenyl ring.
2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: Another related compound with a chromone ring instead of the diethylamino phenyl group.
Uniqueness
2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in optoelectronics and other fields .
Properties
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-3-21(4-2)17-7-5-14(6-8-17)11-15(12-19)18(22)20-16-9-10-25(23,24)13-16/h5-8,11,16H,3-4,9-10,13H2,1-2H3,(H,20,22)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQJIGDLGINZFE-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.